molecular formula C21H18FN3O3S B2633651 1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 380584-37-2

1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2633651
CAS RN: 380584-37-2
M. Wt: 411.45
InChI Key: MANIPKBHCWHTLE-UHFFFAOYSA-N
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Description

1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, serves as a precursor for generating a structurally diverse library of compounds through various alkylation and ring closure reactions. This demonstrates the compound's utility in synthetic chemistry for creating a range of dithiocarbamates, thioethers, and other derivatives including pyrazolines and pyrimido[1,2-a]benzimidazole derivatives (G. Roman, 2013).

Antidepressant Activity

A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides synthesized from the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide demonstrated significant antidepressant activity. This showcases the potential therapeutic use of structurally related compounds as antidepressant medications (B. Mathew, J. Suresh, S. Anbazhagan, 2014).

Structural Characterization and Isostructurality

The synthesis and structural characterization of isostructural thiazoles incorporating the 4-fluorophenyl moiety were completed. This study highlights the compound's role in the development of new materials with potential applications in molecular engineering and material science (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Electrochemical Properties

The electrochemical properties of substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds were evaluated, indicating potential applications in bioreduction and other electrochemical processes (M. Zaki, A. Bettencourt, F. Fernandes, M. F. Proença, 2012).

Potential Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. This research provides insights into the development of novel antipsychotic medications with reduced side effects (L D Wise et al., 1987).

Anti-Inflammatory Activity

N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized and shown to exhibit significant anti-inflammatory activity, suggesting their potential use in the development of anti-inflammatory drugs (K. Sunder, Jayapal Maleraju, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-15-6-4-14(5-7-15)18-17(19(26)16-3-1-12-29-16)20(27)21(28)25(18)10-2-9-24-11-8-23-13-24/h1,3-8,11-13,18,27H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANIPKBHCWHTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCCN4C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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